- A Kinome-Wide Selective Radiolabeled TrkB/C Inhibitor for in Vitro and in Vivo Neuroimaging: Synthesis, Preclinical Evaluation, and First-in-Human, Journal of Medicinal Chemistry, 2017, 60(16), 6897-6910

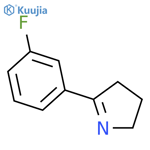

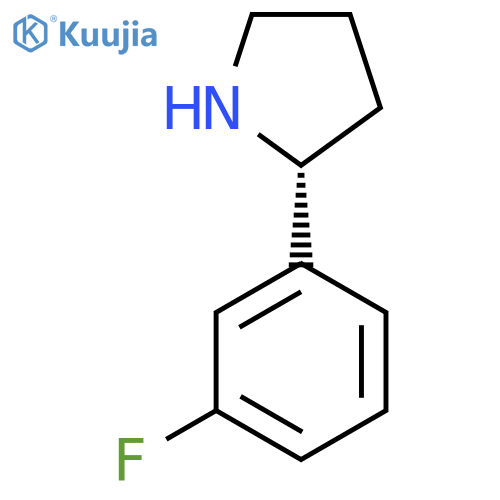

Cas no 920274-03-9 ((2R)-2-(3-fluorophenyl)pyrrolidine)

(2R)-2-(3-フルオロフェニル)ピロリジンは、キラルなピロリジン誘導体であり、有機合成や医薬品開発において重要な中間体として利用されます。この化合物の特徴は、3位にフッ素原子を有する芳香環と立体特異的な(R)配置のピロリジン環が結合した構造にあり、高い立体選択性と分子多様性を提供します。フッ素原子の導入により、代謝安定性の向上や脂溶性の調整が可能となるため、創薬研究において特に有用です。また、ピロリジン骨格は生体適合性が高く、中枢神経系標的化合物の設計にも適しています。この化合物は光学純度が高く、不斉合成の出発物質としても優れた特性を有しています。

920274-03-9 structure

商品名:(2R)-2-(3-fluorophenyl)pyrrolidine

(2R)-2-(3-fluorophenyl)pyrrolidine 化学的及び物理的性質

名前と識別子

-

- (R)-2-(3-Fluorophenyl)pyrrolidine

- (R)-2-(3-Fluorophenyl)pyrrolidine, HCl

- (2R)-2-(3-fluorophenyl)pyrrolidine

- (R)-2-(3-fluorophenyl) pyrrolidine

- (R)- 2-(3-fluorophenyl)pyrrolidine

- AMOT0875

- FCH853856

- HP61002

- AX8047349

- Pyrrolidine,2-(3-fluorophenyl)-, (2R)-

- X6111

- AM20120620

- 274F039

- (2R)-2-(3-Fluorophenyl)pyrrolidine (ACI)

- Q0R

- AKOS015933174

- Pyrrolidine, 2-(3-fluorophenyl)-,(2R)-

- AKOS006292371

- Pyrrolidine, 2-(3-fluorophenyl)-, (2R)-

- P9X9H42J5F

- UNII-P9X9H42J5F

- CS-0008669

- SCHEMBL433220

- DTXSID30427569

- 2-(3-Fluorophenyl)pyrrolidine, (R)-

- AC-31658

- MFCD06762528

- N10477

- 920274-03-9

- AS-49775

-

- MDL: MFCD06762528

- インチ: 1S/C10H12FN/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1,3-4,7,10,12H,2,5-6H2/t10-/m1/s1

- InChIKey: OADZVVBVXBBMPW-SNVBAGLBSA-N

- ほほえんだ: FC1=CC=CC(=C1)[C@H]1CCCN1

計算された属性

- せいみつぶんしりょう: 165.09500

- どういたいしつりょう: 165.095377549g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 149

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 12

- 疎水性パラメータ計算基準値(XlogP): 1.9

じっけんとくせい

- PSA: 12.03000

- LogP: 2.57900

(2R)-2-(3-fluorophenyl)pyrrolidine セキュリティ情報

(2R)-2-(3-fluorophenyl)pyrrolidine 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

(2R)-2-(3-fluorophenyl)pyrrolidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Cooke Chemical | BD3873246-250mg |

(R)-2-(3-Fluorophenyl)pyrrolidine |

920274-03-9 | 95% | 250mg |

RMB 830.40 | 2025-02-20 | |

| Apollo Scientific | PC909317-1g |

(R)-2-(3-Fluorophenyl)pyrrolidine |

920274-03-9 | 95% | 1g |

£277.00 | 2025-02-22 | |

| TRC | F594435-25mg |

(R)-2-(3-Fluorophenyl)pyrrolidine |

920274-03-9 | 25mg |

$64.00 | 2023-05-18 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FV491-50mg |

(2R)-2-(3-fluorophenyl)pyrrolidine |

920274-03-9 | 95+% | 50mg |

415.0CNY | 2021-08-04 | |

| Chemenu | CM198084-250mg |

(R)-2-(3-fluorophenyl)pyrrolidine |

920274-03-9 | 95% | 250mg |

$155 | 2024-07-20 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X18615-250mg |

(R)-2-(3-Fluorophenyl)pyrrolidine |

920274-03-9 | 95% | 250mg |

¥741.0 | 2024-07-18 | |

| TRC | F594435-250mg |

(R)-2-(3-Fluorophenyl)pyrrolidine |

920274-03-9 | 250mg |

$98.00 | 2023-05-18 | ||

| Alichem | A109005668-1g |

(R)-2-(3-Fluorophenyl)pyrrolidine |

920274-03-9 | 95% | 1g |

$209.00 | 2023-08-31 | |

| Cooke Chemical | BD3873246-100mg |

(R)-2-(3-Fluorophenyl)pyrrolidine |

920274-03-9 | 95% | 100mg |

RMB 549.60 | 2025-02-20 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYJ132-10G |

(2R)-2-(3-fluorophenyl)pyrrolidine |

920274-03-9 | 95% | 10g |

¥ 7,128.00 | 2023-04-13 |

(2R)-2-(3-fluorophenyl)pyrrolidine 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Hydrochloric acid Solvents: Methanol , 1,4-Dioxane ; 45 min, 23 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 12

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 12

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Trifluoroacetic acid ; 1 h, rt

1.2 Reagents: Hydrogen Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium , 1,1′-Bis[(11aR)-10,11,12,13-tetrahydro-4H-diindeno[7,1-cd:1′,7′-ef]phosphocin-5(… Solvents: Tetrahydrofuran ; 10 h, 10 atm, 30 °C

1.2 Reagents: Hydrogen Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium , 1,1′-Bis[(11aR)-10,11,12,13-tetrahydro-4H-diindeno[7,1-cd:1′,7′-ef]phosphocin-5(… Solvents: Tetrahydrofuran ; 10 h, 10 atm, 30 °C

リファレンス

- Enantioselective Direct Synthesis of Free Cyclic Amines via Intramolecular Reductive Amination, Organic Letters, 2017, 19(16), 4215-4218

合成方法 3

はんのうじょうけん

1.1 Reagents: Sparteine , sec-Butyllithium Solvents: Cyclohexane , tert-Butyl methyl ether ; rt → -78 °C; < -70 °C; 3 h, -78 °C

1.2 Reagents: Zinc chloride Solvents: Diethyl ether ; < -65 °C; 30 min, -78 °C; -78 °C → rt

1.3 Reagents: Tri-tert-butylphosphonium tetrafluoroborate Catalysts: Palladium diacetate ; overnight, rt

1.4 Reagents: Ammonium hydroxide Solvents: Water ; 1 h, rt

1.5 Reagents: Hydrochloric acid Solvents: Diethyl ether , 1,4-Dioxane ; 2 h, rt; 10 min, rt

1.6 Reagents: Sodium hydroxide Solvents: Ethyl acetate , Water ; rt

1.2 Reagents: Zinc chloride Solvents: Diethyl ether ; < -65 °C; 30 min, -78 °C; -78 °C → rt

1.3 Reagents: Tri-tert-butylphosphonium tetrafluoroborate Catalysts: Palladium diacetate ; overnight, rt

1.4 Reagents: Ammonium hydroxide Solvents: Water ; 1 h, rt

1.5 Reagents: Hydrochloric acid Solvents: Diethyl ether , 1,4-Dioxane ; 2 h, rt; 10 min, rt

1.6 Reagents: Sodium hydroxide Solvents: Ethyl acetate , Water ; rt

リファレンス

- Substituted pyrazolo[1,5-a]pyrimidine compounds as Trk kinase inhibitors and their preparation and use in the treatment of diseases, World Intellectual Property Organization, , ,

合成方法 4

はんのうじょうけん

1.1 Reagents: Glucose , NADP , Hydrochloric acid Catalysts: Glucose dehydrogenase , R-Imine reductase Solvents: Dimethyl sulfoxide , Water ; 24 h, pH 7, 30 °C

1.2 Reagents: Sodium hydroxide Solvents: Water

1.2 Reagents: Sodium hydroxide Solvents: Water

リファレンス

- Stereocomplementary Synthesis of Pharmaceutically Relevant Chiral 2-Aryl-Substituted Pyrrolidines Using Imine Reductases, Organic Letters, 2020, 22(9), 3367-3372

合成方法 5

はんのうじょうけん

1.1 Reagents: Isopropylamine Catalysts: Aminotransferase Solvents: Dimethyl sulfoxide , Water ; 48 h, pH 8, 37 °C; cooled

1.2 Reagents: Acetonitrile

1.2 Reagents: Acetonitrile

リファレンス

- Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations, JACS Au, 2023, 3(6), 1642-1649

合成方法 6

はんのうじょうけん

1.1 Reagents: Sparteine Solvents: tert-Butyl methyl ether ; rt → -78 °C

1.2 Reagents: sec-Butyllithium Solvents: Cyclohexane ; -78 °C; -70 °C; 3 h, -78 °C

1.3 Reagents: Zinc chloride Solvents: Diethyl ether ; < -65 °C; 30 min, -78 °C; -78 °C → rt

1.4 Catalysts: Palladium diacetate , Tri-tert-butylphosphonium tetrafluoroborate ; rt; overnight, rt

1.5 Reagents: Ammonium hydroxide Solvents: Water ; 1 h

1.6 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; 2 h, rt

1.7 Reagents: Diethyl ether ; 10 min, rt

1.2 Reagents: sec-Butyllithium Solvents: Cyclohexane ; -78 °C; -70 °C; 3 h, -78 °C

1.3 Reagents: Zinc chloride Solvents: Diethyl ether ; < -65 °C; 30 min, -78 °C; -78 °C → rt

1.4 Catalysts: Palladium diacetate , Tri-tert-butylphosphonium tetrafluoroborate ; rt; overnight, rt

1.5 Reagents: Ammonium hydroxide Solvents: Water ; 1 h

1.6 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; 2 h, rt

1.7 Reagents: Diethyl ether ; 10 min, rt

リファレンス

- Preparation of substituted pyrazolo[1,5-a]pyrimidine compounds as selective Trk kinase inhibitors, World Intellectual Property Organization, , ,

合成方法 7

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium , 1,1′-Bis[(11aR)-10,11,12,13-tetrahydro-4H-diindeno[7,1-cd:1′,7′-ef]phosphocin-5(… Solvents: 1,4-Dioxane ; 24 h, 50 atm, 50 °C

リファレンス

- Synthesis of chiral cyclic amines via Ir-catalyzed enantioselective hydrogenation of cyclic imines, Organic & Biomolecular Chemistry, 2017, 15(14), 3006-3012

合成方法 8

はんのうじょうけん

1.1 Reagents: Hydrochloric acid Solvents: Ethanol ; 12 h, 60 - 70 °C; 70 °C → 0 °C; 1 h, 0 - 10 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 9

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 9

リファレンス

- Preparation method of (R)-2-(2-substituted-5-fluorobenzene)pyrrolidine, China, , ,

(2R)-2-(3-fluorophenyl)pyrrolidine Raw materials

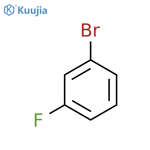

- 1-Bromo-3-fluorobenzene

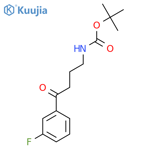

- tert-butyl N-4-(3-fluorophenyl)-4-oxobutylcarbamate

- Pyrrolidine, 1-[(S)-(1,1-dimethylethyl)sulfinyl]-2-(3-fluorophenyl)-, (2R)-

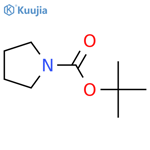

- tert-Butyl pyrrolidine-1-carboxylate

- 4-Chloro-1-(3-fluorophenyl)-1-butanone

- 2H-Pyrrole,5-(3-fluorophenyl)-3,4-dihydro-(9CI)

(2R)-2-(3-fluorophenyl)pyrrolidine Preparation Products

(2R)-2-(3-fluorophenyl)pyrrolidine 関連文献

-

Kazuhiro Miyawaki,Hitomi Suzuki Org. Biomol. Chem., 2004,2, 2870-2873

-

Kaitie A. Giffin,Ilia Korobkov,R. Tom Baker Dalton Trans., 2015,44, 19587-19596

-

Alberto Villa,Carine E. Chan-Thaw,Sebastiano Campisi,Claudia L. Bianchi,Di Wang,Paul G. Kotula,Christian Kübel,Laura Prati Phys. Chem. Chem. Phys., 2015,17, 28171-28176

-

4. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787

-

George K. Larsen,Yiping Zhao Nanoscale, 2013,5, 10853-10857

920274-03-9 ((2R)-2-(3-fluorophenyl)pyrrolidine) 関連製品

- 298690-75-2(2-(3,4-difluorophenyl)pyrrolidine)

- 886503-11-3(2-(3,5-difluorophenyl)pyrrolidine)

- 168890-44-6(2-(4-Fluorophenyl)azepane)

- 298690-72-9(2-(3-Fluorophenyl)pyrrolidine)

- 72216-06-9(2-(4-Fluorophenyl)pyrrolidine)

- 383130-06-1(2-(3-Fluorophenyl)azepane)

- 383128-03-8(2-(4-Fluorophenyl)piperidine)

- 383128-42-5(2-(3-Fluorophenyl)piperidine)

- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)

- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)

推奨される供給者

Amadis Chemical Company Limited

(CAS:920274-03-9)(2R)-2-(3-fluorophenyl)pyrrolidine

清らかである:99%

はかる:1g

価格 ($):167.0